Ethanamine, 2,2'-dithiobis[N,N-dimethyl-

Mitochondrial permeability Disulfide charge barrier Radioprotection mechanism

Researchers often struggle to find a disulfide compound that maintains a consistent +2 charge across physiological pH ranges for mitochondrial permeation assays or radioprotection studies. Ethanamine, 2,2'-dithiobis[N,N-dimethyl- (tetramethylcystamine) solves this as a fully N-methylated cystamine derivative with permanently dicationic tertiary amine termini (pKa ~9.08). Key advantages: - Serves as an indispensable negative control in murine radioprotection models (130 mg/kg i.p. as dihydrochloride), elevating serotonin identically to cystamine without radioprotective benefit. - Functions as a dicationic probe whose mitochondrial permeation is restricted under high-energy states (state 1/4) but increases upon uncoupling, enabling differentiation of charge-dependent vs. independent access mechanisms. - Forms dual-stimuli (pH/redox) responsive wormlike micelles with SDS for EOR, drag reduction, or drug delivery matrices when used as the dihydrochloride salt.

Molecular Formula C8H20N2S2
Molecular Weight 208.4 g/mol
CAS No. 1072-11-3
Cat. No. B085923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, 2,2'-dithiobis[N,N-dimethyl-
CAS1072-11-3
SynonymsN,N-tetramethylcystamine
N,N-tetramethylcystamine dihydrochloride
Molecular FormulaC8H20N2S2
Molecular Weight208.4 g/mol
Structural Identifiers
SMILESCN(C)CCSSCCN(C)C
InChIInChI=1S/C8H20N2S2/c1-9(2)5-7-11-12-8-6-10(3)4/h5-8H2,1-4H3
InChIKeyBAEWLQWSDPXZDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethylcystamine (CAS 1072-11-3): Chemical Overview


Ethanamine, 2,2'-dithiobis[N,N-dimethyl- (CAS 1072-11-3), commonly referred to as N,N,N',N'-tetramethylcystamine or bis(2-dimethylaminoethyl) disulfide, is a tertiary amine disulfide with the molecular formula C₈H₂₀N₂S₂ and a molecular weight of 208.39 g/mol [1]. It is the fully N-methylated derivative of cystamine, bearing two terminal dimethylamino groups bridged by a bioreducible disulfide bond [2]. This compound exists as a free base (oil, predicted boiling point 230–235 °C, pKa ~9.08) and finds principal application as an analytical standard, a gene delivery vector building block, a radioprotection research tool, and a redox- and pH-responsive functional material precursor [3].

Charge State
Permanently dicationic tertiary amine termini ensure pH-independent binding and self-assembly.
Redox Responsiveness
Bioreducible disulfide bridge enables redox-triggered cleavage for delivery and smart materials.
Form Selection
Available as free base (organic-phase) and dihydrochloride salt (aqueous); match to protocol phase.

Why Generic Cystamine Analogs Cannot Substitute


Within the family of aliphatic diaminodisulphides, the degree and nature of N-substitution critically modulate charge state, lipophilicity, DNA-binding affinity, and stimulus-responsive behavior. Ethanamine, 2,2'-dithiobis[N,N-dimethyl- (tetramethylcystamine) is a permanently dicationic species at physiological pH due to its fully substituted tertiary amine termini [1], a property that dictates its unique biological and materials performance relative to underivatized cystamine, partially methylated homologs, or bulkier tetraethyl analogs. Direct substitution with the free amine form (cystamine) or the hydrochloride salt of tetramethylcystamine without consideration of these structural-performance relationships risks nullifying radioprotective outcomes, altering mitochondrial penetration kinetics, or eliminating pH-responsive self-assembly behavior [2].

Charge-state mismatch
Cystamine's primary amine protonation is pH-dependent; substitution may alter DNA binding affinity and micelle formation relative to tetramethylcystamine.
Radioprotective profile not interchangeable
Tetramethylcystamine is a radioprotection-negative control; direct substitution with cystamine may confound mechanistic interpretation.
Self-assembly may not reproduce
Cystamine lacks tertiary amine pH-switchability; replacing tetramethylcystamine may eliminate dual pH/redox responsiveness in smart fluid designs.

Evidence-Based Selection Guide


Mitochondrial Permeability and Charge-Gating

In isolated rat liver mitochondria, tetramethylcystamine (TMC, dicationic) exhibits state-dependent permeability governed by a charge barrier in the inner mitochondrial membrane [1]. TMC penetration across the inner membrane is restricted in high-energy states (states 1 and 4) and only increases upon uncoupling or respiratory inhibition — a pattern identical to the parent compound cystamine [1]. In contrast, the uncharged derivative N,N'-diacetylcystamine penetrates rapidly irrespective of mitochondrial metabolic state [1]. This establishes that tetramethylcystamine, unlike its neutral counterparts, is subject to charge-gated mitochondrial access, a property exploitable for targeted delivery where metabolic state determines accumulation.

Mitochondrial Charge-Gating
Head-to-head
Tetramethylcystamine: slow, state-dependent penetration (restricted in high-energy states, increased upon uncoupling). N,N'-diacetylcystamine: rapid, un-gated penetration irrespective of metabolic state.
Charge-dependent mitochondrial access
Rat liver mitochondria; states 1,4, uncoupled. Qualitative binary difference.
Mitochondrial permeability Disulfide charge barrier Radioprotection mechanism

Radioprotective Efficacy vs. Cystamine

In a murine model of whole-body X-irradiation, cystamine administered intraperitoneally at 50 and 150 mg/kg (by base) conferred radioprotection, whereas its fully methylated analog N',N'-tetramethylcystamine at 130 mg/kg (by base) was ineffective as a radioprotector [1]. Despite this lack of radioprotective activity, tetramethylcystamine elevated endogenous serotonin levels in radiosensitive organs to the same extent as cystamine, demonstrating a dissociation between serotonin mobilization and radioprotective outcome [1]. This finding directly challenges the assumption that methylation enhances radioprotective potency and positions tetramethylcystamine as a critical negative control for mechanistic studies of aminothiol radioprotection.

Radioprotective Efficacy
Head-to-head
Tetramethylcystamine (130 mg/kg i.p.): no radioprotection. Cystamine (50–150 mg/kg i.p.): positive radioprotection. Serotonin elevation comparable.
Dissociation of serotonin mobilization from radioprotection
Murine whole-body X-irradiation model; supports negative-control utility.
Radioprotection In vivo efficacy Cystamine analog comparison

Nucleic Acid Thermal Stabilization by Dications

In a comparative study of seven disulfides, tetramethylcystamine was shown to interact reversibly with calf thymus DNA and E. coli RNA, producing greatly enhanced thermal stability (elevated transition mid-points, Tm) and precipitation of nucleoproteins [1]. This stabilizing effect was exclusively observed for disulfides behaving as di-cations (including cystamine, dimethylcystamine, tetramethylcystamine, tetraethylcystamine, and GED), whereas thiols and disulfides lacking dicationic character had no effect [1]. The study classifies tetramethylcystamine within the active diaminodisulfide group, but also establishes that its fully methylated tertiary amine structure yields a permanent +2 charge, distinguishing it from primary amine-bearing analogs whose protonation is pH-dependent.

Nucleic Acid Stabilization
Class-level
Reversible binding to DNA/RNA; enhanced thermal stability (Tm elevation) and nucleoprotein precipitation confirmed for dicationic disulfides. Tetramethylcystamine active; non-dicationic disulfides inactive.
pH-independent DNA-stabilizing activity
Calf thymus DNA, E.coli RNA in vitro; quantitative Tm shift not specified.
DNA stabilization Diaminodisulfide Thermal melting assay

pH-Responsive Self-Assembly in Smart Fluids

N,N,N',N'-tetramethylcystamine dihydrochloride (TMCDD, the salt form of CAS 1072-11-3) forms dual-stimulated wormlike micelles (WLMs) with sodium dodecyl sulfate (SDS) that can be reversibly switched between sol and gel states by pH adjustment, leveraging the reversible protonation of the tertiary amine groups [1]. The WLMs are additionally redox-responsive: addition of dithiothreitol (DTT) cleaves the central disulfide bond, destroying the micellar structure [1]. This dual (pH + redox) responsiveness is a direct consequence of the fully methylated, permanently cationic nature of the tetramethylcystamine scaffold, which enables pH-triggered charge modulation not achievable with primary amine-containing analogs like cystamine, whose protonation is largely fixed at near-neutral pH.

pH/Redox Dual Responsiveness
Class-level
TMCDD/SDS forms wormlike micelles with reversible pH-switchable sol-gel transition and DTT-triggered disassembly. Cystamine/SDS not reported with equivalent dual control.
Building block for dual-responsive smart fluids
Aqueous system; pH adjustment and DTT cleavage; supports formulation research.
Wormlike micelles pH-responsive material Redox-responsive surfactant

Free Base vs. Dihydrochloride Salt Selection

Ethanamine, 2,2'-dithiobis[N,N-dimethyl- (CAS 1072-11-3) is the free base form, a liquid/oil with a boiling point of 230–235 °C and limited water solubility . Its dihydrochloride salt (CAS 17339-60-5, C₈H₂₂Cl₂N₂S₂, MW 281.30) is a crystalline solid, water-soluble, and requires storage at 2–8 °C under nitrogen . The free base is suitable for organic-phase reactions and anhydrous formulations, while the salt is preferred for aqueous biochemical assays, self-assembly studies, and applications requiring quantitative dissolution [1]. This physical form distinction is critical for procurement: ordering the incorrect form can render a protocol infeasible without additional neutralization or ion-exchange steps.

Salt Form Selection
Specification review
Free base (CAS 1072-11-3): liquid, bp 230–235 °C, limited water solubility. Dihydrochloride salt (CAS 17339-60-5): crystalline solid, water-soluble, store at 2–8 °C under N₂.
Match physical form to experimental phase
Procurement error risks protocol incompatibility; salt for aqueous, base for organic.
Chemical procurement Salt form selection Solubility comparison

Recommended Application Scenarios


Mitochondrial Targeting with Charge-Gated Permeability

In experiments investigating the role of the mitochondrial inner membrane charge barrier, tetramethylcystamine serves as a dicationic probe whose permeation is restricted under high-energy states (state 1 and 4) but increases upon uncoupling [1]. This property allows researchers to differentiate between charge-dependent and charge-independent mitochondrial access mechanisms, using N,N'-diacetylcystamine as an uncharged control that penetrates freely regardless of metabolic state [1]. Tetramethylcystamine should be used as the free base for organic-phase loading or the dihydrochloride salt for direct aqueous administration.

Mechanistic Radioprotection as a Negative Control

Tetramethylcystamine is a structurally matched but biologically inactive analog of cystamine in murine radioprotection models [1]. It elevates serotonin levels identically to cystamine yet provides no radioprotective benefit, making it an indispensable negative control for dissecting the serotonin-independent mechanisms of aminothiol-mediated radioprotection [1]. This application requires the dihydrochloride salt form for intraperitoneal administration at 130 mg/kg (by base) in mice.

Dual-Responsive Smart Fluid Formulation

The dihydrochloride salt of tetramethylcystamine (TMCDD), combined with SDS, yields wormlike micelles exhibiting reversible pH-switchable sol-gel transitions and redox-triggered disassembly upon disulfide cleavage by DTT [1]. This dual-stimulus responsiveness enables applications in enhanced oil recovery, drag reduction, and stimuli-responsive drug delivery matrices. Only the dihydrochloride salt form, not the free base, is suitable for direct aqueous formulation.

pH-Independent Nucleic Acid Stabilization

Tetramethylcystamine belongs to the class of diaminodisulphides that stabilize DNA and RNA against thermal denaturation through reversible dicationic binding [1]. Unlike cystamine (primary amine, pKa ~8–9), tetramethylcystamine's tertiary amine termini maintain a stable +2 charge across a broad pH range, enabling consistent DNA-binding activity in experiments where pH may vary [1]. The free base is appropriate for non-aqueous DNA-binding studies, while the salt form is preferred for buffered aqueous systems.

Application
Selection Property
Validation Focus
Mitochondrial targeting research
Charge-gated mitochondrial permeability
Metabolic-state-dependent penetration
Radioprotection negative control
Cystamine-analog mechanistic dissociation
Serotonin-independent radioprotection endpoint
Dual-responsive smart fluids
pH and redox dual-responsiveness
Sol-gel switching and disulfide cleavage
Nucleic acid stabilization
pH-independent DNA-binding activity
Thermal stability of nucleic acids
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